molecular formula C6H14O B1346969 2,3-Dimethyl-2-butanol CAS No. 594-60-5

2,3-Dimethyl-2-butanol

Cat. No.: B1346969
CAS No.: 594-60-5
M. Wt: 102.17 g/mol
InChI Key: IKECULIHBUCAKR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-butanol, also known as Thexyl alcohol, is an organic compound with the molecular formula C6H14O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.

Scientific Research Applications

2,3-Dimethyl-2-butanol is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds and is used in studying reaction mechanisms.

    Biology: It is used in biochemical studies to understand the interactions of alcohols with biological molecules.

    Medicine: Research on its potential therapeutic effects and its role in drug formulation.

    Industry: It is used as a solvent and in the production of fragrances and flavors.

Safety and Hazards

2,3-Dimethyl-2-butanol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective clothing should be worn to avoid personal contact, including inhalation . It should be used in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2-butanol plays a significant role in biochemical reactions, particularly in organic synthesis and as a solvent. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxyl radicals, where this compound acts as a scavenger, reacting with these radicals to form less reactive species . This interaction is crucial in preventing oxidative damage in biological systems. Additionally, this compound can form complexes with metal ions, which can influence enzyme activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . For example, this compound can inhibit the activity of certain dehydrogenases, enzymes involved in oxidation-reduction reactions, by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Over time, this degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and gene expression, although these effects are generally reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can cause adverse effects, including liver and kidney damage, due to its interaction with cellular enzymes and the generation of reactive metabolites. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and acids . These reactions are part of the broader metabolic pathways that manage the detoxification and utilization of alcohols in the body. The presence of this compound can influence metabolic flux, altering the levels of various metabolites and affecting overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its concentration in different tissues, influencing its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct environments that can modulate its interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-2-butanol can be synthesized through several methods. One common method involves the hydration of 2,3-dimethyl-2-butene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the proper formation of the alcohol.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,3-dimethyl-2-butene. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is conducted under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: It can be reduced to form alkanes or other alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or secondary alcohols.

    Substitution: Alkyl halides or other substituted compounds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2-butene: A precursor in the synthesis of 2,3-Dimethyl-2-butanol.

    2,3-Butanediol: Another alcohol with similar structural features but different reactivity.

    tert-Butanol: A tertiary alcohol with a similar structure but different physical and chemical properties.

Uniqueness

This compound is unique due to its specific structural arrangement, which influences its reactivity and applications. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical processes.

Properties

IUPAC Name

2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKECULIHBUCAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208126
Record name 2,3-Dimethylbutan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-60-5
Record name 2,3-Dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dimethyl-2-butanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thexyl alcohol
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Record name 2,3-Dimethylbutan-2-ol
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Record name 2,3-dimethylbutan-2-ol
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Record name 2,3-DIMETHYL-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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